Prednisolone-16alpha-carboxylic acid
CAS No.:
Cat. No.: VC1913414
Molecular Formula: C22H28O7
Molecular Weight: 404.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H28O7 |
|---|---|
| Molecular Weight | 404.5 g/mol |
| IUPAC Name | (8S,9S,10R,11S,13S,14S,16R,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16-carboxylic acid |
| Standard InChI | InChI=1S/C22H28O7/c1-20-6-5-12(24)7-11(20)3-4-13-14-8-15(19(27)28)22(29,17(26)10-23)21(14,2)9-16(25)18(13)20/h5-7,13-16,18,23,25,29H,3-4,8-10H2,1-2H3,(H,27,28)/t13-,14-,15-,16-,18+,20-,21-,22-/m0/s1 |
| Standard InChI Key | KDXQRWCHLWOYTA-YENSXTRCSA-N |
| Isomeric SMILES | C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@H]([C@@]2(C(=O)CO)O)C(=O)O)CCC4=CC(=O)C=C[C@]34C)O |
| Canonical SMILES | CC12CC(C3C(C1CC(C2(C(=O)CO)O)C(=O)O)CCC4=CC(=O)C=CC34C)O |
Introduction
Chemical Structure and Properties
Structural Characteristics
Prednisolone-16alpha-carboxylic acid maintains the core structure of prednisolone, a synthetic pregnane corticosteroid, while incorporating a carboxylic acid group at the specific 16-alpha position. The parent compound, prednisolone, is known as 11β,17,21-trihydroxy-3,20-dioxopregna-1,4-diene, with the 1,4-diene pattern in the A-ring differentiating it from natural corticosteroids like hydrocortisone . The addition of the 16-alpha carboxylic acid group creates a unique derivative with distinct physicochemical and pharmacological properties.
Chemical Identity and Properties
The chemical identity of prednisolone-16alpha-carboxylic acid is well-documented with specific identifiers and calculated physicochemical properties:
Table 1: Chemical Identity and Physicochemical Properties of Prednisolone-16alpha-carboxylic acid
These physicochemical properties contribute to the compound's behavior in biological systems. The moderate lipophilicity (logP of 1.73) suggests sufficient membrane permeability for local tissue penetration, while its polar surface area and hydrogen bonding capacity influence its interaction with receptor targets and metabolic processes .
Synthesis Methods
General Synthetic Approaches
The synthesis of prednisolone-16alpha-carboxylic acid represents a significant achievement in medicinal chemistry, requiring precise modification of the complex steroid backbone. Several synthetic routes have been developed, with the discovery of key intermediates—particularly 16,17-unsaturated corticosteroids—playing a crucial role in enabling access to 16-carboxylate derivatives .
Key Synthetic Pathways
Pharmacological Properties and Mechanism of Action
Anti-inflammatory Mechanism
Prednisolone-16alpha-carboxylic acid likely shares fundamental pharmacodynamic properties with its parent compound, prednisolone. The general mechanism of corticosteroid action involves a cascade of molecular events:
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Passage through the cell membrane facilitated by the compound's lipophilic structure
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Binding to cytoplasmic glucocorticoid receptors (GCRs)
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Formation of GC/GCR complexes that translocate to the nucleus within approximately 20 minutes
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Binding of these complexes to specific DNA sequences known as glucocorticoid response elements (GREs)
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Modulation of gene expression, including upregulation of anti-inflammatory proteins and downregulation of inflammatory genes
This cascade results in inhibition of inflammatory mediator production, including prostaglandins, and suppression of neutrophil activity. Corticosteroids also inhibit key inflammatory transcription factors such as nuclear factor-Kappa B (NF-κB), Activator protein 1 (AP-1), and nuclear factor of activated T-cells (NFAT) .
Antedrug Properties
What distinguishes prednisolone-16alpha-carboxylic acid from conventional corticosteroids is its design as an "antedrug"—a compound engineered to exert local therapeutic effects while rapidly transforming into inactive metabolites upon entering systemic circulation. This unique pharmacokinetic profile aims to minimize systemic exposure and associated adverse effects .
The 16-alpha carboxylic acid modification appears to be strategically positioned to facilitate this transformation while preserving local anti-inflammatory efficacy. The compound maintains sufficient receptor binding capacity at the application site but undergoes predictable biotransformation that reduces systemic activity .
Research Findings and Efficacy Studies
Anti-inflammatory Potency
Research on prednisolone-16alpha-carboxylic acid and related 16-alpha carboxylate derivatives has demonstrated promising anti-inflammatory efficacy. In the croton oil-induced ear edema bioassay, a standard model for evaluating topical anti-inflammatory activity, these compounds have shown significant potency .
Table 2: Relative Anti-inflammatory Potencies in Croton Oil-Induced Ear Edema Bioassay
These results demonstrate that several 16α-carboxylate derivatives exhibit superior anti-inflammatory potency compared to hydrocortisone, with some compounds showing over 12-fold greater activity. This enhanced potency suggests potential advantages in therapeutic applications, potentially allowing for reduced dosing while maintaining efficacy .
Comparison with Related Compounds
Relationship to Prednisolone
Prednisolone, the parent compound of prednisolone-16alpha-carboxylic acid, is a synthetic glucocorticoid widely used for its potent anti-inflammatory and immunosuppressive properties. It is characterized by:
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A relatively short half-life of 2-4 hours
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High plasma protein binding (70-90%)
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Metabolism predominantly in the liver
While prednisolone effectively treats various inflammatory and autoimmune conditions, its systemic distribution leads to significant side effects, particularly with long-term use. Prednisolone-16alpha-carboxylic acid was specifically designed to address these limitations through its modified pharmacokinetic profile .
Relationship to Prednisone
Prednisone, a closely related corticosteroid, functions as a prodrug that is activated in the liver to form prednisolone. When prednisone enters the body, hepatic enzymes convert it to its active form through reduction of the 11-keto group to form the 11β-hydroxyl group characteristic of prednisolone .
Table 3: Comparison of Prednisolone-16alpha-carboxylic acid with Related Compounds
This comparison highlights the innovative nature of prednisolone-16alpha-carboxylic acid as a compound specifically engineered to overcome the limitations of conventional corticosteroids while preserving their therapeutic benefits .
Future Research Directions
The development of prednisolone-16alpha-carboxylic acid opens numerous avenues for future research and innovation in corticosteroid therapy. Several promising directions include:
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Exploration of additional structural modifications to further optimize the therapeutic index
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Development of novel formulation strategies to enhance local delivery and stability
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Investigation of the specific metabolic pathways and metabolites formed upon systemic absorption
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Comparative clinical studies against conventional corticosteroids to quantify reductions in systemic side effects
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Expansion of the antedrug concept to other therapeutic classes beyond corticosteroids
Further research on prednisolone-16alpha-carboxylic acid and related compounds could significantly advance the field of targeted anti-inflammatory therapy, potentially transforming treatment approaches for numerous inflammatory conditions by providing effective local treatment without the burden of systemic side effects.
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